Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-

Lipophilicity Drug-like properties Passive permeability

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- (CAS 905818-85-1) is a synthetic retrobenzamide derivative belonging to the N-(nitrophenyl)benzamide structural class, which has been investigated for anticonvulsant activity targeting neuronal voltage-gated sodium channels. The compound incorporates a 2-nitrophenyl substituent on the amide nitrogen and a para-substituted benzylamino linker on the benzamide ring, yielding a molecular formula of C₂₁H₁₉N₃O₃ with a molecular weight of 361.39 g·mol⁻¹.

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
CAS No. 905818-85-1
Cat. No. B12602718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-
CAS905818-85-1
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C21H19N3O3/c25-21(23-19-8-4-5-9-20(19)24(26)27)18-12-10-17(11-13-18)15-22-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,23,25)
InChIKeyQWTWYLUFDZJRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- (CAS 905818-85-1) — Class Identity and Baseline Properties for Procurement Evaluation


Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- (CAS 905818-85-1) is a synthetic retrobenzamide derivative belonging to the N-(nitrophenyl)benzamide structural class, which has been investigated for anticonvulsant activity targeting neuronal voltage-gated sodium channels [1]. The compound incorporates a 2-nitrophenyl substituent on the amide nitrogen and a para-substituted benzylamino linker on the benzamide ring, yielding a molecular formula of C₂₁H₁₉N₃O₃ with a molecular weight of 361.39 g·mol⁻¹ . Computed physicochemical properties include a LogP of approximately 5.12 and a polar surface area (PSA) of 86.95 Ų, consistent with moderate lipophilicity and hydrogen-bonding capacity . This compound is primarily handled as a research tool in medicinal chemistry and organic synthesis, not as a therapeutic agent.

Why 905818-85-1 Cannot Be Generically Substituted for Other N-(Nitrophenyl)benzamides — Key Structural Differentiation for Selection


Within the retrobenzamide series, simple N-(nitrophenyl)benzamides such as N-(2-nitrophenyl)benzamide (CAS 2424-61-5) lack the para-benzylamino pendant arm that introduces an additional basic amine centre and extends molecular topology [1]. The presence and position of the benzylamino group on the central benzamide ring modulates both logP (5.12 vs. ~2.5 for the unsubstituted parent) and PSA, directly influencing passive membrane permeability and target engagement . Regioisomeric variants such as N-benzyl-4-(benzylamino)-3-nitrobenzamide (CAS 291528-43-3) share an identical molecular formula but relocate the nitro group from position 2′ (aniline ring) to position 3 (central ring) and alter the benzyl substitution pattern, which changes electron distribution and hydrogen-bonding geometry . These differences can affect potency, selectivity, and solubility, making uncontrolled substitution scientifically unreliable without explicit comparative data.

Quantitative Evidence Guide for 905818-85-1: How This Compound Differs from Closest Analogs


Lipophilicity (LogP) Relative to the Unsubstituted Parent N-(2-Nitrophenyl)benzamide

Introduction of the benzylamino linker at the para position of the benzamide ring significantly increases lipophilicity. The target compound has a computed LogP of 5.12, whereas the unsubstituted parent N-(2-nitrophenyl)benzamide (CAS 2424-61-5) has a reported LogP of approximately 2.5 . This 2.6 log-unit increase corresponds to roughly a 400-fold higher theoretical partition coefficient in octanol-water and suggests altered membrane permeability and CNS penetration [1].

Lipophilicity Drug-like properties Passive permeability

Polar Surface Area (PSA) Compared to the Difluoro Analog 905818-88-4

The target compound (905818-85-1) and its 3,4-difluorobenzyl analog (CAS 905818-88-4) share an identical PSA of 86.95 Ų, consistent with an identical hydrogen-bond donor/acceptor count . However, the fluorinated analog exhibits a higher LogP of 5.40 vs. 5.12 for the target compound, due to the inductive electron-withdrawing effect of the two fluorine atoms . The difference in lipophilicity (ΔLogP = +0.28) is modest but statistically meaningful in QSAR models.

Polar surface area Drug-likeness Membrane permeability

Nitro Group Position: 2-Nitrophenyl vs. 3-Nitrobenzamide Regioisomer

Regioisomer N-benzyl-4-(benzylamino)-3-nitrobenzamide (CAS 291528-43-3) contains the nitro substituent on the central benzamide ring at position 3, whereas the target compound places it at the 2-position of the N-phenyl ring . This alteration shifts the electron-withdrawing group from the aniline terminus to the benzamide core, changing the dipole moment and potential hydrogen-bonding interactions. Quantitative experimental binding or activity data comparing these two regioisomers are not publicly available.

Regioisomerism Electron distribution Binding topology

Anticonvulsant Class Potential: Inferred MES Activity of Nitro-Retrobenzamides vs. Reference Anticonvulsants

The retrobenzamide class, to which this compound belongs, has been evaluated in the maximal electroshock seizure (MES) model in mice (i.p.). Nitro derivatives as a subclass exhibited moderate anticonvulsant activity, whereas amino derivatives (N-aminophenyl analogs) displayed good activity [1]. The paper reports that protective indices (PI = TD₅₀/ED₅₀) for certain retrobenzamides compared favourably with phenytoin and carbamazepine, though individual compound data were not tabulated for the nitro subseries [1]. In rats dosed orally, activity of aminoretrobenzamides dropped, likely due to metabolic instability; the presence of methyl substitution on the N-phenyl moiety attenuated this species difference [1]. The target compound (905818-85-1) was not specifically tested in this study; therefore, these data are class-level inference only.

Anticonvulsant Maximal electroshock seizure (MES) Retrobenzamides

Recommended Application Scenarios for Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- (CAS 905818-85-1)


SAR Probe for N-(Nitrophenyl)benzamide CNS Penetration Optimization

The computed LogP of 5.12 for 905818-85-1 positions it at the upper boundary of CNS drug-like space, making it a useful tool compound for structure-activity relationship studies investigating the impact of lipophilicity on blood-brain barrier penetration in the N-(nitrophenyl)benzamide class . Its PSA of 86.95 Ų remains within the commonly cited ≤90 Ų CNS permeability threshold, allowing researchers to assess passive permeability separately from active efflux contributions [1].

Negative Control or Comparator for Fluorinated Analog 905818-88-4

Because 905818-85-1 and its difluorobenzyl congener (905818-88-4) differ in LogP by 0.28 units while maintaining identical PSA (86.95 Ų), this compound can serve as a matched lipophilicity control in experiments designed to isolate the pharmacological effects of fluorine substitution on the benzyl ring [1]. This is especially relevant in metabolic stability or receptor-binding assays where fluorine atoms may introduce confounding electronic effects.

Regioisomeric Specificity Control in Nitrobenzamide Biological Assays

The positional isomer N-benzyl-4-(benzylamino)-3-nitrobenzamide (CAS 291528-43-3) shares the identical molecular formula but relocates the nitro substituent. Researchers needing to confirm that observed biological activity arises specifically from the 2-nitrophenyl motif — rather than a 3-nitrobenzamide arrangement — can employ 905818-85-1 alongside its regioisomer as a specificity control [1].

Starting Scaffold for Retrobenzamide Library Synthesis

Retrobenzamides of the N-(nitrophenyl)benzamide family have demonstrated class-level anticonvulsant activity in the mouse MES model . The benzylamino linker provides a synthetically tractable handle for further derivatization (e.g., N-alkylation, reductive amination, or conversion to the corresponding amine for subsequent functionalization), enabling medicinal chemistry teams to use 905818-85-1 as a versatile starting point for focused library synthesis targeting sodium channel blockers.

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